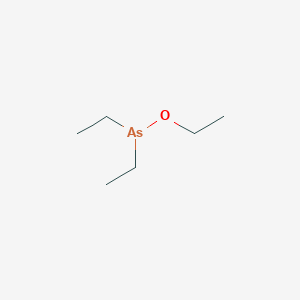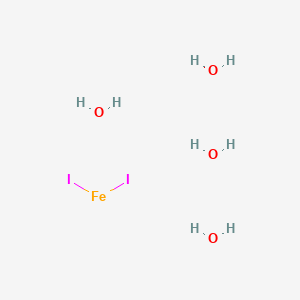
Triacetoxyaluminum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triacetoxyaluminum is an organoaluminum compound with the chemical formula Al(C2H3O2)3. It is a derivative of aluminum where three acetoxy groups are bonded to the aluminum atom. This compound is known for its reactivity and is used in various chemical processes and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triacetoxyaluminum can be synthesized through the reaction of aluminum chloride with acetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows: [ \text{AlCl}_3 + 3 \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{Al(C}_2\text{H}_3\text{O}_2\text{)}_3 + 3 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity aluminum and acetic anhydride. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process may involve multiple purification steps to remove any impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Triacetoxyaluminum undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form aluminum hydroxide and acetic acid.
Substitution: Can participate in substitution reactions where the acetoxy groups are replaced by other ligands.
Coordination: Forms complexes with other molecules through coordination bonds.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols: For substitution reactions to form alkoxyaluminum compounds.
Lewis Bases: For coordination reactions to form complexes.
Major Products Formed
Aluminum Hydroxide: Formed during hydrolysis.
Alkoxyaluminum Compounds: Formed during substitution reactions.
Complexes: Formed during coordination reactions with Lewis bases.
Wissenschaftliche Forschungsanwendungen
Chemistry
Triacetoxyaluminum is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also used in the preparation of other organoaluminum compounds.
Biology and Medicine
In biological research, this compound is used as a catalyst in various biochemical reactions. Its ability to form complexes with biomolecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry
In the industrial sector, this compound is used in the production of polymers and as a catalyst in polymerization reactions. It is also used in the manufacture of pharmaceuticals and fine chemicals.
Wirkmechanismus
Triacetoxyaluminum exerts its effects through its ability to form coordination complexes with other molecules. The aluminum atom in this compound has vacant orbitals that can accept electron pairs from donor molecules, forming stable complexes. This property is utilized in catalysis and in the stabilization of reactive intermediates in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylaluminum: Another organoaluminum compound with ethyl groups instead of acetoxy groups.
Trimethylaluminum: Similar to triethylaluminum but with methyl groups.
Triisobutylaluminum: Contains isobutyl groups.
Uniqueness
Triacetoxyaluminum is unique due to its acetoxy groups, which impart different reactivity and properties compared to other organoaluminum compounds. The presence of acetoxy groups makes it more reactive towards hydrolysis and substitution reactions, making it suitable for specific applications in synthesis and catalysis.
Eigenschaften
Molekularformel |
C6H9AlO6 |
|---|---|
Molekulargewicht |
204.11 g/mol |
IUPAC-Name |
diacetyloxyalumanyl acetate |
InChI |
InChI=1S/3C2H4O2.Al/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |
InChI-Schlüssel |
WCOATMADISNSBV-UHFFFAOYSA-K |
Kanonische SMILES |
CC(=O)O[Al](OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



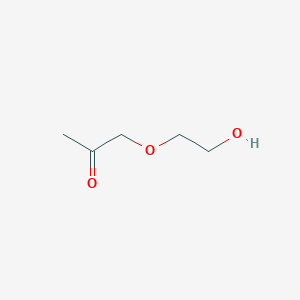
![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)
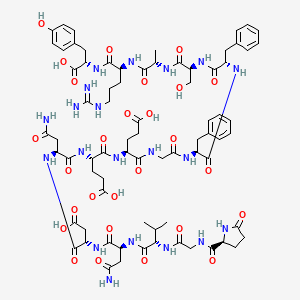

![2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13828140.png)
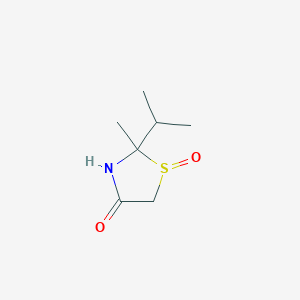

![N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide](/img/structure/B13828163.png)
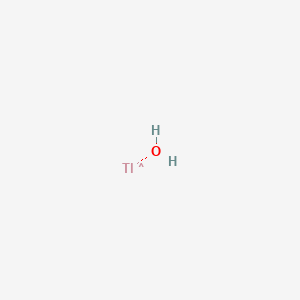
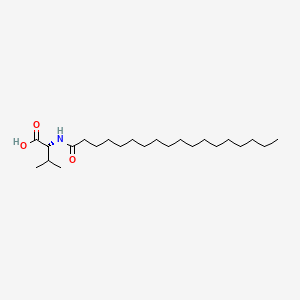
![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)
